molecular formula C17H12ClFN2OS B11438832 (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide

(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide

Cat. No.: B11438832
M. Wt: 346.8 g/mol
InChI Key: ZFRJHYYXOVVITB-UHFFFAOYSA-N
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Description

(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide is a synthetic organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a chloro substituent, and a carbothioamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide typically involves a multi-step process. One common method includes the condensation of 6-chloro-2H-chromene-3-carbaldehyde with 3-fluoro-4-methylaniline in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with a thiocarbamide derivative under controlled conditions to yield the final product. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-6-chloro-2-[(3-fluoro-4-methylphenyl)imino]-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C17H12ClFN2OS

Molecular Weight

346.8 g/mol

IUPAC Name

6-chloro-2-(3-fluoro-4-methylphenyl)iminochromene-3-carbothioamide

InChI

InChI=1S/C17H12ClFN2OS/c1-9-2-4-12(8-14(9)19)21-17-13(16(20)23)7-10-6-11(18)3-5-15(10)22-17/h2-8H,1H3,(H2,20,23)

InChI Key

ZFRJHYYXOVVITB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Cl)C(=S)N)F

Origin of Product

United States

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